6-(Bromomethyl)-2-methylquinoline hydrobromide
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Overview
Description
6-(Bromomethyl)-2-methylquinoline hydrobromide is a chemical compound with the molecular formula C11H11Br2N It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-2-methylquinoline hydrobromide typically involves the bromination of 2-methylquinoline. One common method is the reaction of 2-methylquinoline with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4). The reaction proceeds via a free radical mechanism, resulting in the formation of the bromomethyl derivative .
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of more efficient brominating agents and solvents, as well as improved reaction conditions such as temperature control and reaction time management .
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)-2-methylquinoline hydrobromide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azidoquinoline, thiocyanatoquinoline, and methoxyquinoline derivatives.
Oxidation: Products include quinoline carboxylic acids and quinoline N-oxides.
Reduction: Products include methylquinoline and other reduced quinoline derivatives.
Scientific Research Applications
6-(Bromomethyl)-2-methylquinoline hydrobromide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting the central nervous system and infectious diseases.
Materials Science: It is used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-2-methylquinoline hydrobromide involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds with proteins, DNA, and other cellular components, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
6-(Bromomethyl)-2,4-diaminopteridine hydrobromide: This compound is structurally similar but contains additional amino groups, making it useful in different biochemical applications.
3-(Bromomethyl)pyridine hydrobromide: This compound has a similar bromomethyl group but is based on a pyridine ring instead of a quinoline ring.
Uniqueness
6-(Bromomethyl)-2-methylquinoline hydrobromide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C11H11Br2N |
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Molecular Weight |
317.02 g/mol |
IUPAC Name |
6-(bromomethyl)-2-methylquinoline;hydrobromide |
InChI |
InChI=1S/C11H10BrN.BrH/c1-8-2-4-10-6-9(7-12)3-5-11(10)13-8;/h2-6H,7H2,1H3;1H |
InChI Key |
MVDRESPXELUROX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)CBr.Br |
Origin of Product |
United States |
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